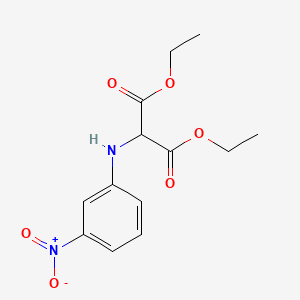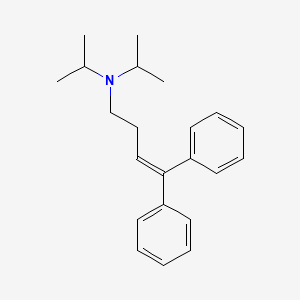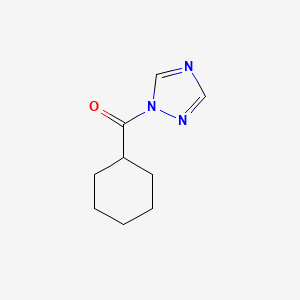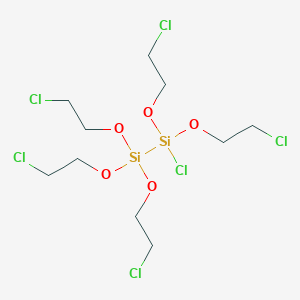![molecular formula C23H26NO6- B14593613 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate CAS No. 61096-56-8](/img/structure/B14593613.png)
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is a complex organic compound characterized by its unique structure, which includes an ethyl group, a hexyloxyphenyl group, and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate typically involves multiple steps, starting with the preparation of the hexyloxyphenyl derivative This is followed by the formation of the imine linkage through a condensation reaction with an aldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of potentially hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The carbonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary or secondary amines.
Substitution: Urethanes or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl phenyl carbonate
- Hexyl phenyl carbonate
- Methylidene phenyl carbonate
Uniqueness
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the hexyloxyphenyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to simpler carbonate esters.
Propriétés
Numéro CAS |
61096-56-8 |
|---|---|
Formule moléculaire |
C23H26NO6- |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[2-ethyl-4-[(4-hexoxyphenyl)methylideneamino]oxycarbonylphenyl] carbonate |
InChI |
InChI=1S/C23H27NO6/c1-3-5-6-7-14-28-20-11-8-17(9-12-20)16-24-30-22(25)19-10-13-21(29-23(26)27)18(4-2)15-19/h8-13,15-16H,3-7,14H2,1-2H3,(H,26,27)/p-1 |
Clé InChI |
ZZEFQMWOUFNWHY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NOC(=O)C2=CC(=C(C=C2)OC(=O)[O-])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


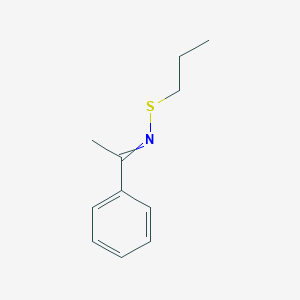
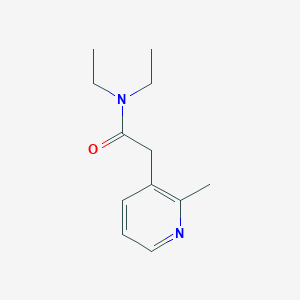
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)

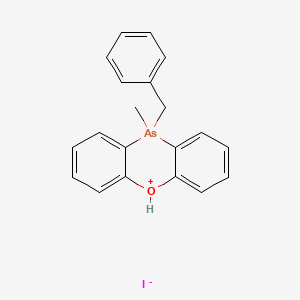

![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
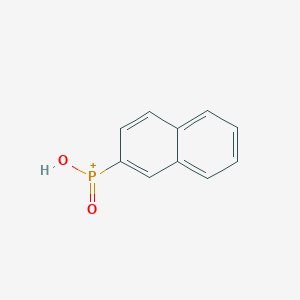
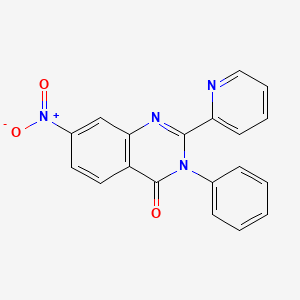
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
